

An In-depth Technical Guide on C.I. Direct Blue 90

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct blue 90*

Cat. No.: *B1173510*

[Get Quote](#)

Disclaimer: Publicly available scientific literature and technical data specifically for C.I. **Direct Blue 90** are limited. This guide provides the available information on C.I. **Direct Blue 90** and supplements it with data from closely related direct dyes to offer a broader context for researchers. Information pertaining to related compounds is explicitly noted.

Introduction

C.I. **Direct Blue 90** is a synthetic organic compound classified as a double azo dye.^[1] Direct dyes are a class of dyes for cellulosic fibers, such as cotton and paper, which are applied directly from an aqueous solution containing an electrolyte. This guide aims to consolidate the known chemical and physical properties of C.I. **Direct Blue 90** and discuss toxicological considerations relevant to azo dyes.

Chemical Structure and Properties of C.I. Direct Blue 90

Detailed information on the precise chemical structure and a visual diagram for C.I. **Direct Blue 90** are not readily available in the public domain. However, its fundamental properties have been cataloged.

Table 1: Chemical and Physical Properties of C.I. **Direct Blue 90**

Property	Value	Reference
C.I. Name	C.I. Direct Blue 90	[1]
C.I. Number	231560	[1]
CAS Number	12217-56-0 / 71873-63-7	[1]
Molecular Formula	C ₃₈ H ₂₀ N ₆ Na ₄ O ₁₆ S ₄	[1]
Molecular Weight	1036.82 g/mol	[1]
Chemical Class	Double Azo Dye	[1]
Appearance	Green-light blue	[1]

Spectral Properties

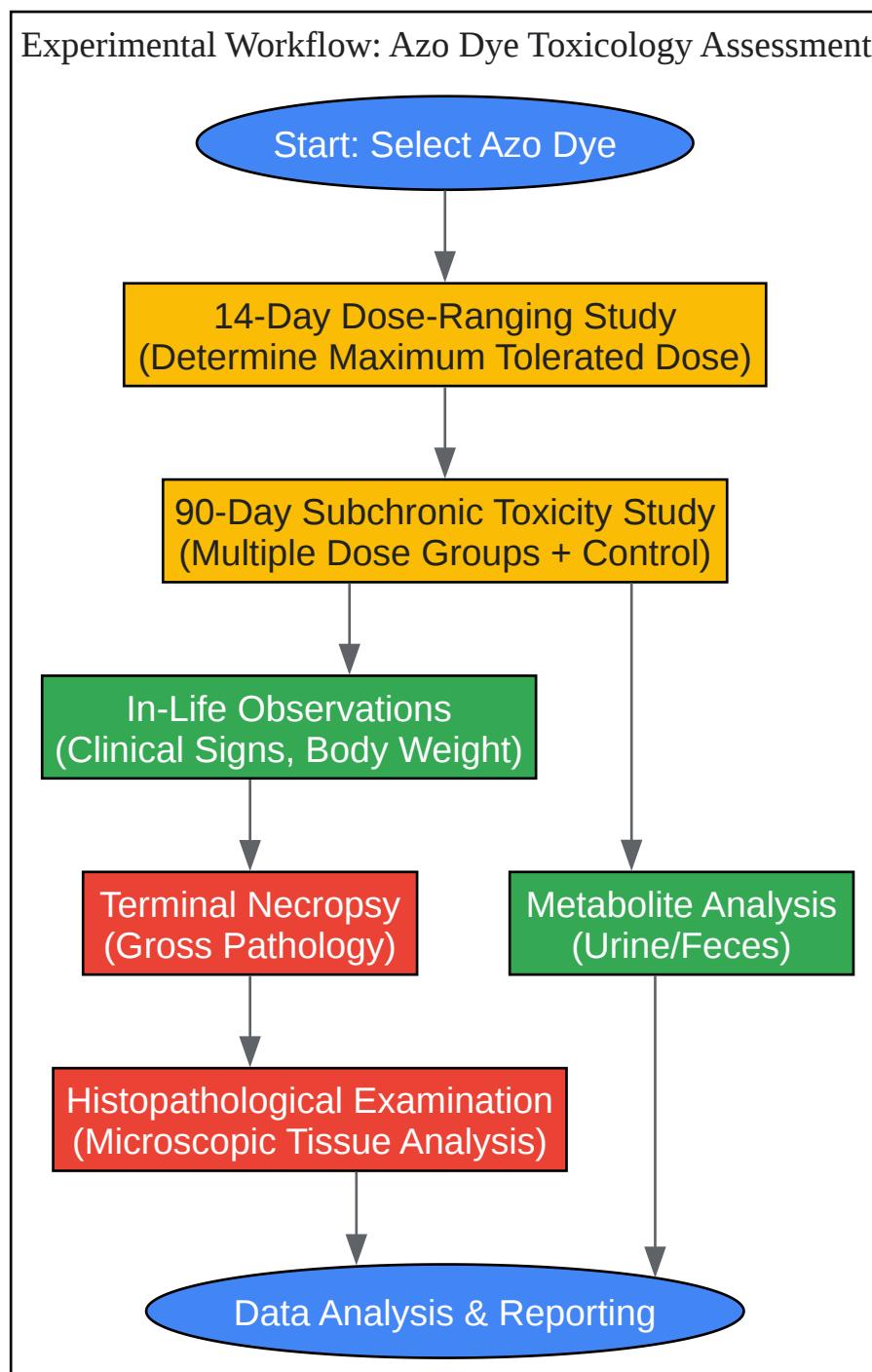
Specific spectral data for C.I. **Direct Blue 90**, such as its maximum absorption wavelength (λ_{max}), are not well-documented in available literature. For context, other direct blue dyes exhibit maximum absorption in the visible range. For instance, Direct Blue 71 has a maximum absorption wavelength of 581 nm^[2], while Direct Blue 86 shows a λ_{max} at approximately 620 nm.^[3]

Applications

Direct Blue 90 is primarily used in the dyeing of cellulosic materials. Its properties make it suitable for applications where a green-light blue coloration is desired.

Toxicological Profile and Related Compounds

There is a notable lack of specific toxicological studies on C.I. **Direct Blue 90** in the public domain. However, many direct dyes, particularly those derived from benzidine, have been the subject of toxicological concern. For example, C.I. Direct Blue 6, also a benzidine-derived dye, has been shown to be metabolized to benzidine, a known carcinogen, in both animals and humans.^[4] Studies on Direct Blue 6 have indicated its potential to cause cancerous and precancerous conditions in the liver of rats.^{[4][5]}


Given that C.I. **Direct Blue 90** is a double azo dye, a common structural feature in many direct dyes, it is prudent for researchers to handle it with care, assuming potential hazards similar to

other compounds in its class until specific data becomes available.

Experimental Protocol: General Approach for In Vivo Subchronic Toxicity Study of a Direct Dye

The following is a generalized protocol based on studies of other direct dyes, such as those conducted by the National Cancer Institute.[\[5\]](#)

- **Test Animals:** Fischer 344 rats and B6C3F1 mice are commonly used. Groups of 10 males and 10 females for each dose level and a control group are typical.
- **Administration:** The dye is administered in the feed at various concentrations for a period of 13 weeks.
- **Dose Selection:** Dose concentrations are determined based on preliminary shorter-term studies.
- **Observation:** Animals are monitored for clinical signs of toxicity, and body weights are recorded weekly.
- **Necropsy:** At the end of the 13-week period, all animals are necropsied. Tissues and organs are examined for gross pathological changes.
- **Histopathology:** A comprehensive set of tissues from control and high-dose groups are examined microscopically. Lesions observed in the high-dose group are then examined in the lower-dose groups to establish a dose-response relationship.
- **Metabolite Analysis:** Urine may be collected to analyze for metabolites of the dye.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a subchronic toxicity assessment of an azo dye.

Conclusion

C.I. **Direct Blue 90** is a double azo dye with established basic chemical identifiers. However, a comprehensive understanding of its chemical structure, spectral properties, and toxicological profile is hampered by the limited availability of specific data. Researchers and drug development professionals should exercise caution and may need to consider data from structurally related direct dyes for preliminary assessment, while recognizing the need for specific studies on C.I. **Direct Blue 90** to draw definitive conclusions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Blue 86 | Research Grade Azo Dye [benchchem.com]
- 4. Current Intelligence Bulletin 24: Direct Blue 6, Direct Black 38, & Direct Brown 95 Benzidine Derived Dyes | NIOSH | CDC [cdc.gov]
- 5. govinfo.gov [govinfo.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on C.I. Direct Blue 90]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1173510#direct-blue-90-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1173510#direct-blue-90-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com